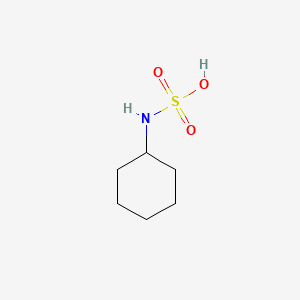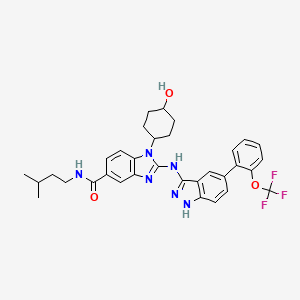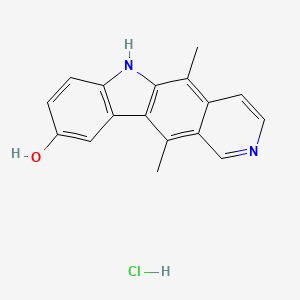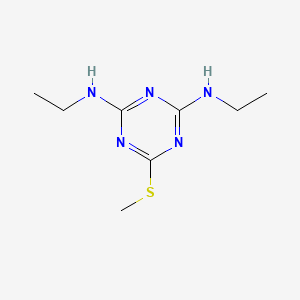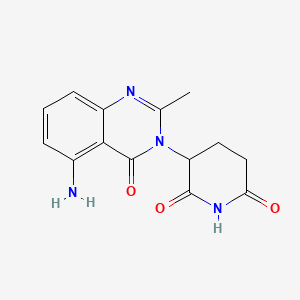
ヒドロキニジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Hydroquinidine is a medication indicated in the maintenance of a normal sinus rhythm, as well as the treatment and prevention of abnormal rhythm . It is a d-rotatory alkaloid derived from cinchiona bark . It is closely related to quinidine, differing from the latter alkaloid only in containing two more atoms of hydrogen in the molecule .
Molecular Structure Analysis
Hydroquinidine has a molecular formula of C20H26N2O2 . Its average molecular weight is 326.44 . The structure of Hydroquinidine has 3 of 4 defined stereocentres .
Chemical Reactions Analysis
Hydroquinidine is a cinchona alkaloid with a similar chemical structure to quinine and quinidine, and it is an ion channel blocker that most probably plays its inhibitory role by impairing voltage-gated potassium and sodium channels activity .
Physical And Chemical Properties Analysis
Hydroquinidine has a molecular formula of C20H26N2O2 and a molecular weight of 326.43 . It is soluble in DMSO at a concentration of 65 mg/mL .
科学的研究の応用
グリオーマ多形性膠芽腫 (GBM) における抗腫瘍効果
ヒドロキニジン (HQ) は、GBM 細胞のコロニー形成能力を有意に阻害し、腫瘍形成を抑制し、遊走と増殖を抑制し、アポトーシスを誘導することが判明しています。 細胞周期と細胞死に関与する重要な遺伝子を調節します .
ブルガダ症候群の抗不整脈薬
HQ は、ブルガダ症候群 (BrS) での電気的嵐の管理、植え込み型除細動器 (ICD) からの適切な放電の減少、および BrS の子供または ICD の禁忌がある患者に対する ICD の代替手段として使用されるクラス IA 抗不整脈薬です .
肺がん細胞に対する抗発がん活性
HQ は、非小細胞肺がん株である A549 細胞に対する抗発がん剤としての可能性を示しています。 カリウムチャネルモジュレーターとしての役割は、腫瘍の増殖抑制に寄与する可能性があります .
Safety and Hazards
将来の方向性
Hydroquinidine has shown strong anti-cancer activity on colon, pancreatic, and hepatocellular cancer cells . It has been suggested for utilization as a novel potent anti-carcinogenic agent . Future studies are necessary to provide new insights into the Hydroquinidine action mechanism and to evaluate its capacity in in-vivo .
作用機序
Target of Action
Hydroquinidine, a derivative of the cinchona alkaloid, is primarily an ion channel blocker . It is known to inhibit the activity of voltage-gated potassium and sodium channels , which play crucial roles in the electrical activity of cells, particularly in the heart.
Mode of Action
By blocking these ion channels, Hydroquinidine interferes with the normal flow of potassium and sodium ions in and out of the cells. This action alters the electrical activity of the cells, particularly the heart cells, leading to changes in the rhythm of the heart beat .
Biochemical Pathways
The primary biochemical pathway affected by Hydroquinidine is the electrical signaling pathway in heart cells. By blocking the ion channels, Hydroquinidine disrupts the normal electrical signals that regulate the heart’s rhythm, potentially correcting abnormal rhythms .
Pharmacokinetics
Quinidine has an apparent volume of distribution of 2.0 to 3.5 litres/kg, an elimination half-life of 5 to 12 hours, and a clearance rate of 2.5 to 5.0ml/min/kg . Quinidine clearance is reduced in the elderly, in patients with cirrhosis, and in those with congestive heart failure . It’s reasonable to expect that Hydroquinidine may have similar pharmacokinetic properties.
Result of Action
Hydroquinidine is indicated in the maintenance of a normal sinus rhythm, as well as the treatment and prevention of abnormal rhythm . It has also been shown to exhibit strong anti-cancer activity on colon, pancreatic, and hepatocellular cancer cells by decreasing colony-forming ability, migration capacity, tumorigenicity, and proliferation while stimulating cellular death .
Action Environment
The action of Hydroquinidine can be influenced by various environmental factors. For instance, the presence of other medications can affect its efficacy and stability. Additionally, the physiological environment, such as the patient’s age, liver function, and heart health, can also impact the action of Hydroquinidine .
生化学分析
Biochemical Properties
Hydroquinidine plays a significant role in biochemical reactions by interacting with various ion channels, particularly voltage-gated potassium and sodium channels . These interactions are crucial for its antiarrhythmic effects. Hydroquinidine inhibits the activity of these ion channels, thereby stabilizing the cardiac cell membrane and preventing abnormal electrical activity .
Cellular Effects
Hydroquinidine exhibits strong anti-cancer activity on colon, pancreatic, and hepatocellular cancer cells . It decreases colony-forming ability, migration capacity, tumorigenicity, and proliferation while stimulating cellular death. Hydroquinidine also influences gene expression by downregulating genes involved in cell division and survival and upregulating genes associated with cell cycle arrest and apoptosis .
Molecular Mechanism
At the molecular level, Hydroquinidine exerts its effects by blocking voltage-gated potassium and sodium channels . This inhibition disrupts the normal flow of ions, leading to prolonged action potentials and stabilization of the cardiac cell membrane. Additionally, Hydroquinidine’s anti-cancer effects are mediated through altered gene expression, promoting apoptosis and inhibiting cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, Hydroquinidine has shown long-term efficacy and safety in patients with Brugada syndrome . Over time, it has been effective in reducing ventricular arrhythmias and atrial fibrillation/flutter recurrences. Its use is associated with side effects such as gastrointestinal intolerance .
Dosage Effects in Animal Models
The effects of Hydroquinidine vary with different dosages in animal models. Higher doses have been associated with increased efficacy in reducing arrhythmic events but also with a higher incidence of side effects . It is crucial to determine the optimal dosage to balance efficacy and safety.
Metabolic Pathways
Hydroquinidine is metabolized in the liver, where it undergoes various biochemical transformations .
Transport and Distribution
Hydroquinidine is transported and distributed within cells and tissues through binding to plasma proteins, mainly α1-acid glycoprotein and albumin . Its volume of distribution varies depending on the physiological state of the individual, such as in cases of congestive heart failure or liver cirrhosis .
Subcellular Localization
Its primary site of action is the cardiac cell membrane, where it interacts with ion channels
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Hydroquinidine involves the conversion of quinidine to hydroquinidine via reduction using a suitable reducing agent.", "Starting Materials": [ "Quinidine", "Sodium borohydride", "Methanol", "Acetic acid" ], "Reaction": [ "Dissolve quinidine in methanol", "Add sodium borohydride to the solution", "Add acetic acid dropwise to the solution to maintain the pH", "Heat the solution under reflux for several hours", "Cool the solution and filter the precipitated hydroquinidine", "Wash the precipitate with methanol to remove impurities", "Dry the product under vacuum" ] } | |
CAS番号 |
1435-55-8 |
分子式 |
C20H26N2O2 |
分子量 |
326.4 g/mol |
IUPAC名 |
(S)-[(2R,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol |
InChI |
InChI=1S/C20H26N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h4-6,8,11,13-14,19-20,23H,3,7,9-10,12H2,1-2H3/t13-,14?,19+,20-/m0/s1 |
InChIキー |
LJOQGZACKSYWCH-NBGVHYBESA-N |
異性体SMILES |
CC[C@H]1CN2CCC1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O |
SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O |
正規SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O |
外観 |
Assay:≥98%A crystalline solid |
その他のCAS番号 |
1435-55-8 522-66-7 |
物理的記述 |
Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS] |
ピクトグラム |
Irritant |
関連するCAS |
1476-98-8 (mono-hydrochloride) 1668-97-9 (mono-hydrochloride) |
同義語 |
dihydroquinidine dihydroquinine hydroquinidine hydroquinidine dihydrochloride, (1beta,4beta,3S)-(+-)-isomer hydroquinidine dihydrochloride, (3alpha,9S)-(+-)-isomer hydroquinidine hydrochloride hydroquinidine monosulfate hydroquinidine monosulfate, (1beta,3alpha,4beta,8alpha,9R)-isomer hydroquinidine monosulfate, (1beta,3alpha,4beta,9S)-isomer hydroquinidine sulfate hydroquinidine sulfate, (9S)-isomer hydroquinidine, (+-)-isomer hydroquinidine, (1beta, 3alpha,4beta,8alpha,9R)-isomer hydroquinidine, (1beta,3alpha,4beta,9S)-isomer hydroquinidine, (1beta,4beta,9S)-(+-)-isomer hydroquinidine, (3alpha,9S)-(+-)-isomer hydroquinidine, (8alpha,9R)-isomer hydroquinidine, (8alpha,9S)-isomer hydroquinidine, (9R)-isomer hydroquinidine, (9S)-(+-)-isomer hydroquinine LCN 834 LCN-834 Lentoquine Séréco |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(7-(4-Fluorophenyl)-8-(pyridin-4-yl)-3,4-dihydropyrazolo[5,1-c][1,2,4]triazin-2(1H)-yl)-2-phenylethane-1,2-dione sulfate](/img/structure/B1662783.png)
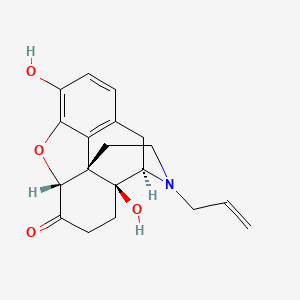
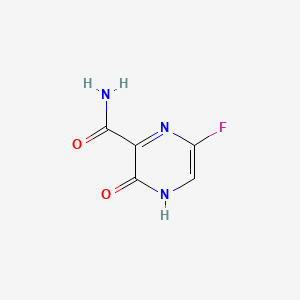
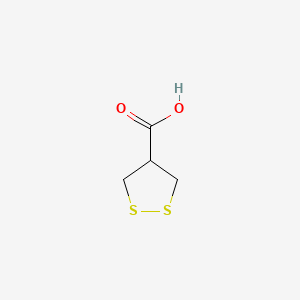

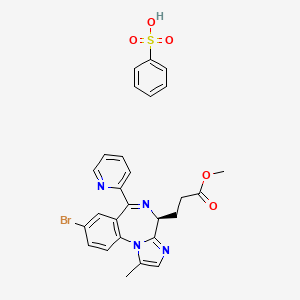
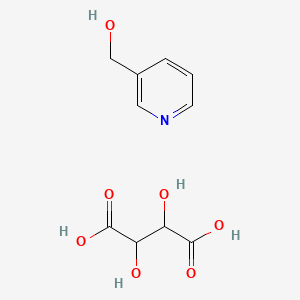
![4-[1-[[2,5-Dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoic acid](/img/structure/B1662794.png)
